![molecular formula C17H13BrO2 B1401568 Ethyl 10-bromoanthracene-9-carboxylate CAS No. 1089318-91-1](/img/structure/B1401568.png)
Ethyl 10-bromoanthracene-9-carboxylate
Overview
Description
Ethyl 10-bromoanthracene-9-carboxylate is a chemical compound with the molecular formula C17H13BrO2 . It has a molecular weight of 329.19 .
Synthesis Analysis
The synthesis of Ethyl 10-bromoanthracene-9-carboxylate can be accomplished by starting from 9,10-dibromoanthracene with n-butyllithium in tetrahydrofuran at -70℃ for 0.5h, followed by reaction with chloroformic acid ethyl ester in tetrahydrofuran at 25℃ .Molecular Structure Analysis
The molecular structure of Ethyl 10-bromoanthracene-9-carboxylate consists of a bromoanthracene core with a carboxylate group attached to the 9th carbon and an ethyl group attached to the carboxylate .Physical And Chemical Properties Analysis
Ethyl 10-bromoanthracene-9-carboxylate is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Organic Electronics
Ethyl 10-bromoanthracene-9-carboxylate can be used in the development of organic electronic devices due to its structural properties. Bromoanthracene compounds have been noted for their application in organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Dye-Sensitized Solar Cells
These compounds are also applied in the manufacture of dye-sensitized solar cells (DSSCs). They serve as organic dyes that enhance the efficiency of solar cells by improving light absorption and charge transfer processes .
Biological Imaging
The rigid structure of bromoanthracene derivatives makes them suitable for use in biological imaging. They can be incorporated into imaging agents that help in visualizing biological processes at the molecular level .
Synthesis of Anthraldehyde Oxime
Ethyl 10-bromoanthracene-9-carboxylate serves as a precursor in the synthesis of anthraldehyde oxime, which is a synthetic tool for various applications, including the development of novel pharmaceuticals and agrochemicals .
Optoelectronic Devices
Due to their photophysical properties, bromoanthracene-based compounds are used in optoelectronic devices such as thin optical polarizers and electronic microscopes .
Photochemical Studies
These compounds play a vital role in photochemical studies due to their ability to undergo various photochemical reactions, which is essential for understanding chemical dynamics under light exposure .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 10-bromoanthracene-9-carboxylate are currently unknown . More studies are required to summarize the affected pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 10-bromoanthracene-9-carboxylate are as follows :
Safety and Hazards
properties
IUPAC Name |
ethyl 10-bromoanthracene-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c1-2-20-17(19)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVWQGPVBMLCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855724 | |
Record name | Ethyl 10-bromoanthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1089318-91-1 | |
Record name | Ethyl 10-bromoanthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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